molecular formula C14H19NO5S3 B2994889 Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate CAS No. 2415566-00-4

Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate

Cat. No.: B2994889
CAS No.: 2415566-00-4
M. Wt: 377.49
InChI Key: PRIOBGCGGPBAPV-UHFFFAOYSA-N
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Description

Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate: is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate typically involves multi-step organic reactions. The starting materials may include appropriate dithiepane derivatives and benzoic acid derivatives. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other modern techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate may be studied for its potential biological activities. It could be investigated for its effects on cellular processes and its interactions with biological macromolecules.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could be tested for its efficacy in treating various diseases, such as cancer or infectious diseases.

Industry: In industry, this compound may find applications in the development of new materials or as a component in chemical formulations. Its unique properties could make it useful in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate: is structurally similar to other sulfonamide derivatives and benzoic acid derivatives.

  • Other dithiepane derivatives: These compounds share the dithiepane core but may have different substituents or functional groups.

Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S3/c1-20-13(16)11-2-4-12(5-3-11)23(18,19)15-8-14(17)9-21-6-7-22-10-14/h2-5,15,17H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIOBGCGGPBAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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